Copper diglycollate
Overview
Description
Copper diglycollate is a coordination compound with the chemical formula C₄H₆CuO₆. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of copper ions coordinated with diglycolic acid, resulting in a stable and versatile complex.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper diglycollate can be synthesized through the reaction of copper salts, such as copper sulfate or copper chloride, with diglycolic acid in an aqueous medium. The reaction typically involves the following steps:
- Dissolution of copper salts in water to form a copper ion solution.
- Addition of diglycolic acid to the copper ion solution under constant stirring.
- Adjustment of the pH to a slightly acidic or neutral range to facilitate the formation of the this compound complex.
- Filtration and drying of the resulting precipitate to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and controlled conditions to ensure high yield and purity. The process generally includes:
- Preparation of a concentrated solution of copper salts.
- Gradual addition of diglycolic acid while maintaining optimal temperature and pH conditions.
- Continuous stirring and monitoring of the reaction progress.
- Isolation and purification of the final product through filtration, washing, and drying.
Chemical Reactions Analysis
Types of Reactions: Copper diglycollate undergoes various chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions, where the copper ion is oxidized to a higher oxidation state.
Reduction: The compound can also undergo reduction reactions, where the copper ion is reduced to a lower oxidation state.
Substitution: this compound can engage in substitution reactions, where ligands in the complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution Reactions: Ligands like ammonia or ethylenediamine can be used to replace diglycolic acid in the complex.
Major Products Formed:
Oxidation: Higher oxidation state copper complexes.
Reduction: Lower oxidation state copper complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Copper diglycollate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including coupling reactions and polymerization processes.
Biology: Investigated for its potential antimicrobial properties and its role in enzyme mimetics.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as conductive inks and coatings.
Mechanism of Action
The mechanism of action of copper diglycollate involves its ability to interact with biological molecules and catalyze chemical reactions. The copper ion in the complex can undergo redox reactions, facilitating electron transfer processes. This property makes this compound an effective catalyst in various biochemical and industrial processes. Additionally, the compound can bind to specific molecular targets, influencing cellular pathways and biological activities.
Comparison with Similar Compounds
Copper Acetate: Used in organic synthesis and as a catalyst.
Copper Sulfate: Commonly used in agriculture and as a fungicide.
Copper Chloride: Employed in various industrial processes and as a catalyst.
Copper diglycollate stands out due to its unique coordination environment and versatile applications in scientific research and industry.
Properties
IUPAC Name |
copper;2-hydroxyacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O3.Cu/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXRDHUDBAILGK-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.[Cu+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6CuO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579739 | |
Record name | Copper(2+) bis(hydroxyacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18911-01-8, 13474-51-6 | |
Record name | Bis[(hydroxy-κO)acetato-κO]copper | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18911-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Copper diglycollate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018911018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper(2+) bis(hydroxyacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Copper diglycollate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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